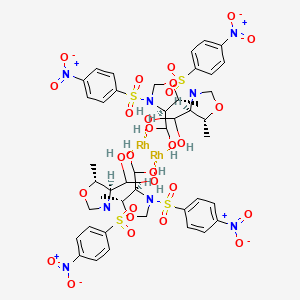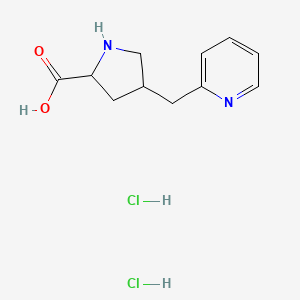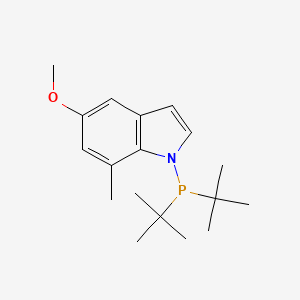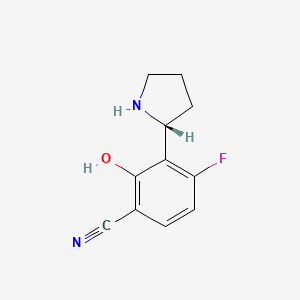
1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are known for their versatility and utility in various chemical reactions and applications. The presence of the trifluoromethanesulfonate anion imparts unique properties to the compound, making it valuable in both academic and industrial settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate typically involves the reaction of pyridine derivatives with trifluoromethanesulfonic acid. One common method includes treating pyridines with trifluoromethanesulfonic acid and ethoxyacetylene to generate stable, isolable adducts . The reaction conditions often involve mild temperatures and the use of solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium ring.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethanesulfonic acid, ethoxyacetylene, hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction being carried out. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions can produce reduced pyridinium derivatives. Substitution reactions typically result in the formation of substituted pyridinium salts.
Aplicaciones Científicas De Investigación
1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate has a wide range of scientific research applications, including:
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly as a precursor for drug development.
Industry: The compound is used in various industrial processes, including catalysis and materials science.
Mecanismo De Acción
The mechanism of action of 1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate involves its interaction with molecular targets through ionic and hydrogen bonding interactions. The trifluoromethanesulfonate anion plays a crucial role in stabilizing the compound and facilitating its reactivity. The pyridinium cation can participate in various chemical transformations, making it a versatile reagent in organic synthesis .
Comparación Con Compuestos Similares
1-(p-Tolyl)pyridin-1-ium trifluoromethanesulfonate can be compared with other pyridinium salts, such as:
N-(1-Ethoxyvinyl)pyridinium triflates: These compounds have similar reactivity but differ in their structural features and specific applications.
N-Pyridinium aziridines: These compounds are used as latent dual electrophiles and have unique applications in the synthesis of β-phenethylamines.
N-(Difluoromethyl)pyridinium salts: These compounds are used in photoredox catalysis and have applications in the synthesis of N-CF2H compounds.
The uniqueness of this compound lies in its specific combination of the p-tolyl group and the trifluoromethanesulfonate anion, which imparts distinct reactivity and stability compared to other pyridinium salts.
Propiedades
Fórmula molecular |
C13H12F3NO3S |
|---|---|
Peso molecular |
319.30 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)pyridin-1-ium;trifluoromethanesulfonate |
InChI |
InChI=1S/C12H12N.CHF3O3S/c1-11-5-7-12(8-6-11)13-9-3-2-4-10-13;2-1(3,4)8(5,6)7/h2-10H,1H3;(H,5,6,7)/q+1;/p-1 |
Clave InChI |
TUVJHFXVPBHKAG-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)[N+]2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


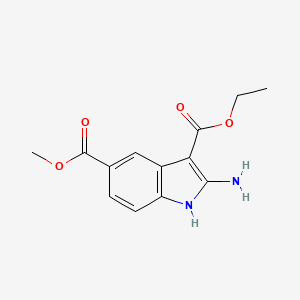
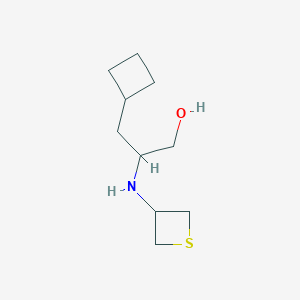

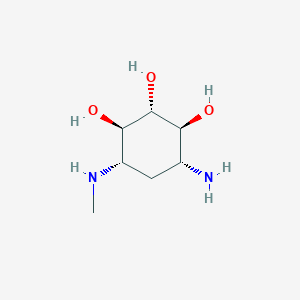
![Rel-(3aR,4R,6R,7aS)-2-ethyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B12947333.png)

